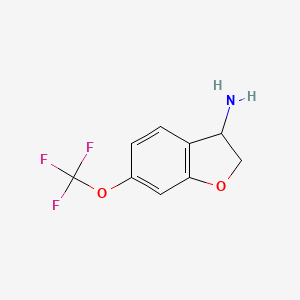

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine

CAS No.:

Cat. No.: VC16496415

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3NO2 |

|---|---|

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |

| Standard InChI Key | DLLOGGPSRBCEGD-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine (IUPAC name: 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine) possesses the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol. Its structure combines a benzofuran scaffold—a fused benzene and furan ring system—with a dihydro modification at the 2,3-positions, rendering the furan ring partially saturated. The trifluoromethoxy (-OCF₃) group at position 6 introduces strong electron-withdrawing effects, while the primary amine (-NH₂) at position 3 provides a reactive site for derivatization or interaction with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| IUPAC Name | 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |

| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |

| InChI Key | DLLOGGPSRBCEGD-UHFFFAOYSA-N |

| PubChem CID | 72210958 |

Synthesis and Chemical Reactivity

Synthetic Strategies

-

Benzofuran Core Construction: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

-

Amination: Reductive amination or catalytic hydrogenation of nitro intermediates to install the primary amine.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Amine Group: Participates in acylation, alkylation, and Schiff base formation. Its basicity (predicted pKa ~9–10) enables protonation under physiological conditions, influencing solubility.

-

Trifluoromethoxy Group: Enhances metabolic stability compared to non-fluorinated analogs. The strong C-F bond resists oxidative degradation, a common issue with methoxy (-OCH₃) substituents.

| Parameter | Impact of -OCF₃ vs. -OCH₃ |

|---|---|

| Lipophilicity (LogP) | ↑ (Enhances membrane permeability) |

| Metabolic Stability | ↑ (Resistance to cytochrome P450 oxidation) |

| Plasma Protein Binding | ↑ (Due to increased hydrophobicity) |

These properties position the compound as a superior candidate for oral bioavailability compared to non-fluorinated analogs.

Applications in Drug Discovery

Lead Optimization

6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine serves as a versatile scaffold for generating analogs with tailored properties. Strategic modifications could include:

-

N-Substitution: Adding alkyl or aryl groups to modulate receptor selectivity.

-

Ring Expansion: Incorporating additional heterocycles to explore polypharmacology.

Case Studies in Therapeutic Areas

-

Neurodegenerative Diseases: Benzofuran derivatives have shown promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation.

-

Oncology: Fluorinated compounds often exhibit enhanced antitumor activity due to improved target engagement and pharmacokinetics.

Challenges and Future Directions

Synthetic Hurdles

Scalable synthesis of 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine remains challenging due to:

-

Limited availability of trifluoromethoxylation reagents.

-

Sensitivity of the amine group to oxidation during purification.

Research Opportunities

-

Computational Modeling: Predicting binding modes with CNS targets using molecular docking.

-

In Vivo Studies: Assessing toxicity and efficacy in animal models of disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume